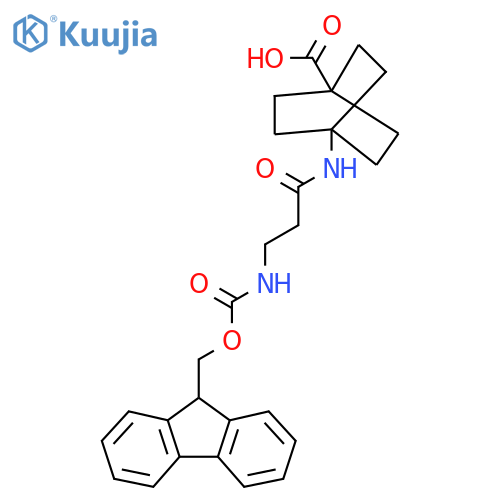

Cas no 2171805-00-6 (4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobicyclo2.2.2octane-1-carboxylic acid)

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobicyclo2.2.2octane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobicyclo2.2.2octane-1-carboxylic acid

- 2171805-00-6

- EN300-1525412

- 4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]bicyclo[2.2.2]octane-1-carboxylic acid

-

- インチ: 1S/C27H30N2O5/c30-23(29-27-13-10-26(11-14-27,12-15-27)24(31)32)9-16-28-25(33)34-17-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,22H,9-17H2,(H,28,33)(H,29,30)(H,31,32)

- InChIKey: QHXKYNHJWKZDJK-UHFFFAOYSA-N

- SMILES: OC(C12CCC(CC1)(CC2)NC(CCNC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)=O)=O

計算された属性

- 精确分子量: 462.21547206g/mol

- 同位素质量: 462.21547206g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 氢键受体数量: 5

- 重原子数量: 34

- 回転可能化学結合数: 8

- 複雑さ: 751

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 3.2

- トポロジー分子極性表面積: 105Ų

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobicyclo2.2.2octane-1-carboxylic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1525412-0.25g |

4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]bicyclo[2.2.2]octane-1-carboxylic acid |

2171805-00-6 | 0.25g |

$3099.0 | 2023-06-05 | ||

| Enamine | EN300-1525412-0.1g |

4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]bicyclo[2.2.2]octane-1-carboxylic acid |

2171805-00-6 | 0.1g |

$2963.0 | 2023-06-05 | ||

| Enamine | EN300-1525412-5000mg |

4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]bicyclo[2.2.2]octane-1-carboxylic acid |

2171805-00-6 | 5000mg |

$2858.0 | 2023-09-26 | ||

| Enamine | EN300-1525412-0.5g |

4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]bicyclo[2.2.2]octane-1-carboxylic acid |

2171805-00-6 | 0.5g |

$3233.0 | 2023-06-05 | ||

| Enamine | EN300-1525412-2.5g |

4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]bicyclo[2.2.2]octane-1-carboxylic acid |

2171805-00-6 | 2.5g |

$6602.0 | 2023-06-05 | ||

| Enamine | EN300-1525412-5.0g |

4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]bicyclo[2.2.2]octane-1-carboxylic acid |

2171805-00-6 | 5g |

$9769.0 | 2023-06-05 | ||

| Enamine | EN300-1525412-100mg |

4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]bicyclo[2.2.2]octane-1-carboxylic acid |

2171805-00-6 | 100mg |

$867.0 | 2023-09-26 | ||

| Enamine | EN300-1525412-500mg |

4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]bicyclo[2.2.2]octane-1-carboxylic acid |

2171805-00-6 | 500mg |

$946.0 | 2023-09-26 | ||

| Enamine | EN300-1525412-10.0g |

4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]bicyclo[2.2.2]octane-1-carboxylic acid |

2171805-00-6 | 10g |

$14487.0 | 2023-06-05 | ||

| Enamine | EN300-1525412-2500mg |

4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]bicyclo[2.2.2]octane-1-carboxylic acid |

2171805-00-6 | 2500mg |

$1931.0 | 2023-09-26 |

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobicyclo2.2.2octane-1-carboxylic acid 関連文献

-

Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

-

Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089

-

8. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobicyclo2.2.2octane-1-carboxylic acidに関する追加情報

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobicyclo[2.2.2]octane-1-carboxylic Acid: A Comprehensive Overview

The compound with CAS No. 2171805-00-6, known as 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobicyclo[2.2.2]octane-1-carboxylic acid, is a highly specialized organic molecule with significant applications in the field of organic chemistry and drug discovery. This compound is characterized by its unique bicyclic structure and the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which plays a crucial role in its chemical properties and reactivity.

Bicyclo[2.2.2]octane is a highly rigid and stable bicyclic framework that provides the molecule with exceptional structural integrity. The Fmoc group, on the other hand, is a well-known protecting group in peptide synthesis, often used to protect amino groups during solid-phase synthesis. Its presence in this compound suggests potential applications in peptide chemistry and medicinal chemistry.

Recent studies have highlighted the importance of such compounds in the development of novel therapeutic agents. For instance, researchers have explored the use of Fmoc-containing compounds in the synthesis of bioactive molecules, where the Fmoc group serves as a versatile building block for constructing complex molecular architectures. The rigid bicyclic structure of this compound further enhances its potential as a scaffold for drug design, offering opportunities for optimizing pharmacokinetic properties such as bioavailability and stability.

The synthesis of 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobicyclo[2.2.2]octane-1-carboxylic acid involves a series of carefully designed reactions, including coupling reactions and protecting group strategies. These methods ensure the precise construction of the molecule's complex architecture while maintaining high yields and purity.

In terms of applications, this compound has shown promise in various areas of chemical research. For example, its use as a precursor in peptide synthesis has been reported in several recent studies, where it serves as a key intermediate in the construction of bioactive peptides with potential therapeutic applications. Additionally, its rigid bicyclic structure makes it an attractive candidate for use in supramolecular chemistry and materials science.

Recent advancements in computational chemistry have also enabled researchers to gain deeper insights into the electronic and steric properties of this compound. By employing quantum mechanical calculations and molecular modeling techniques, scientists have been able to predict its reactivity under various conditions, paving the way for more efficient synthetic strategies.

In conclusion, 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobicyclo[2.2.2]octane-1-carboxylic acid represents a fascinating example of how advanced organic synthesis techniques can be leveraged to create complex molecules with diverse applications. Its unique combination of structural features and functional groups positions it as a valuable tool in modern chemical research and development.

2171805-00-6 (4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobicyclo2.2.2octane-1-carboxylic acid) Related Products

- 2679934-06-4(benzyl N-(1R)-1-cyclobutylprop-2-yn-1-ylcarbamate)

- 899728-57-5(ethyl 6-oxo-1-phenyl-4-{3-(trifluoromethyl)benzenesulfonyloxy}-1,6-dihydropyridazine-3-carboxylate)

- 282547-42-6(2-Methyl-8-(piperazin-1-yl)quinoline)

- 2757836-51-2((2R)-2-[2-(2,2,2-trifluoroacetamido)acetamido]pentanoic acid)

- 2138397-88-1(5-amino-6-methyl-1-(pent-4-en-1-yl)-1,2-dihydropyridin-2-one)

- 2253-38-5(Methyl fluoroisobutyrate)

- 941953-94-2(N-(2-chlorophenyl)-1-(4-chlorophenyl)methyl-6-oxo-1,6-dihydropyridine-3-carboxamide)

- 444152-89-0(<br>N-(5-Chloro-2-methoxy-phenyl)-2-(3,5-diphenyl-[1,2,4]triazol-1-yl)-acetamid e)

- 1339931-57-5(2-amino-2-cyclopropyl-3-(2-methyl-1H-imidazol-1-yl)propanamide)

- 690631-99-3(5-(Hydroxymethyl)-2-(piperidin-1-yl)pyridine)